11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene
Description
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene (CAS: 1690678-90-0) is a nitrogen-rich heterocyclic compound with a molecular formula of C₉H₁₄N₄ and a molecular weight of 178.23 g/mol. Its structure comprises a tricyclic framework containing four nitrogen atoms and a methyl substituent at the 11-position. Limited commercial availability (currently out of stock) suggests its primary use in research settings .
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
11-methyl-1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene |
InChI |
InChI=1S/C9H14N4/c1-6-11-9-10-5-7-3-2-4-8(7)13(9)12-6/h7-8H,2-5H2,1H3,(H,10,11,12) |
InChI Key |
UKXNWXPAQXKMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3CCCC3CNC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The process involves stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles and electrophiles for substitution reactions. The reactions are usually conducted under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways and cellular processes, making it a valuable tool in research .
Comparison with Similar Compounds
11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene
- Substituent : Ethyl group at the 11-position.
- Molecular Formula : C₁₀H₁₆N₄ (vs. C₉H₁₄N₄ for the methyl analog).
- Key Differences: The ethyl group increases molecular weight (192.26 g/mol) and lipophilicity compared to the methyl derivative.
{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol
- Substituent: Methanol (-CH₂OH) at the 11-position.
- Molecular Formula : C₁₀H₁₅N₄O (estimated).
- This modification may alter pharmacokinetic properties compared to the hydrophobic methyl and ethyl analogs .
Structural Analogs with Modified Core Frameworks
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
- Core Structure : Hexaazatricyclo system (six nitrogen atoms) vs. tetraazatricyclo (four nitrogen atoms).
- Substituents : 4-Methoxyphenyl and phenyl groups.
- Molecular Formula : C₂₃H₁₈N₆O (molecular weight: 394.43 g/mol).
- Key Differences : The expanded nitrogen count and aromatic substituents suggest enhanced electronic complexity. Such features are often leveraged in coordination chemistry or as ligands for metal-binding applications .
Hypothetical Functional Implications
While direct bioactivity data for this compound are absent, structural parallels to bioactive compounds provide insights:
- Terpene Analogs : Compounds like himachala-9,11-diene (a bicyclic terpene) exhibit pheromone activity in insects, but nitrogen-rich tricyclic systems may diverge in function due to differing electronic and steric profiles .
- Antibacterial Potential: Oxygen-containing cyclic compounds (e.g., oxacyclotetradecane-2,11-diene) show antibacterial effects, but nitrogen-based systems like the target compound may target distinct microbial pathways .
Comparative Data Table
| Compound Name | Substituent/Ring Modification | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound (Target) | Methyl | C₉H₁₄N₄ | 178.23 | Nitrogen-rich, hydrophobic core |
| 11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene | Ethyl | C₁₀H₁₆N₄ | 192.26 (estimated) | Increased lipophilicity |
| {1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol | Methanol | C₁₀H₁₅N₄O | 210.24 (estimated) | Enhanced polarity, H-bonding capacity |
| 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene | Hexaazatricyclo, aromatic | C₂₃H₁₈N₆O | 394.43 | Multi-nitrogen, aromatic interactions |
Biological Activity
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is a complex organic compound notable for its unique tricyclic structure and the presence of multiple nitrogen atoms. This compound has attracted attention due to its potential biological activity and applications in medicinal chemistry.
- Molecular Formula : CHN
- Molecular Weight : 178.23 g/mol
- CAS Number : 1690678-90-0
The compound's structure features four nitrogen atoms within its cyclic framework, contributing to its distinctive chemical properties and potential interactions with biological targets.
Research suggests that this compound may interact with various molecular targets in biological systems. Its nitrogen-rich structure allows it to participate in hydrogen bonding and coordination with metal ions, which is critical for enzyme inhibition and receptor modulation.
- Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Preliminary studies indicate potential binding affinity to certain receptors that could modulate signal transduction pathways.
Case Studies
Several studies have explored the biological implications of similar compounds within the tetraazatricyclo family:
- Antiviral Activity : A study on related compounds demonstrated inhibitory effects on viral proteases, suggesting a potential role for this compound in antiviral therapies against pathogens like SARS-CoV-2 .
- Anticancer Properties : Research has indicated that similar nitrogen-containing heterocycles exhibit cytotoxic effects on cancer cell lines by disrupting cellular processes such as DNA replication and repair.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound better, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 11-Methyl-1,8,10-triazatricyclo[7.3.0.0]dodeca-9(11)-ene | Contains three nitrogen atoms | Moderate enzyme inhibition |
| 1-Methyl-1H-imidazole | One nitrogen atom in a five-membered ring | Antifungal activity |
| 1H-Pyrazole | Two nitrogen atoms | Antibacterial properties |
The unique arrangement of nitrogen atoms in this compound may enhance its biological activity compared to these compounds.
Potential Applications
Given its promising biological activity:
- Drug Development : There is significant interest in exploring this compound as a lead structure for developing new therapeutic agents targeting viral infections and cancer.
- Research Tools : Its ability to modulate biochemical pathways makes it a candidate for use in research settings to study enzyme function and receptor signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
